Bienvenue dans la boutique en ligne BenchChem!

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

VEGFR-2 Kinase inhibition Angiogenesis

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic small molecule comprising a tetrahydroimidazo[4,5-c]pyridine core with a phenyl substituent at the 2-position. It serves as a versatile synthetic intermediate and a core scaffold for kinase inhibitor discovery programs.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 783300-26-5
Cat. No. B1601951
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine
CAS783300-26-5
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1CNCC2=C1N=C(N2)C3=CC=CC=C3
InChIInChI=1S/C12H13N3/c1-2-4-9(5-3-1)12-14-10-6-7-13-8-11(10)15-12/h1-5,13H,6-8H2,(H,14,15)
InChIKeyQTCSWUNYWAOZHC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS 783300-26-5): Core Scaffold Identity and Procurement Baseline


2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine is a heterocyclic small molecule comprising a tetrahydroimidazo[4,5-c]pyridine core with a phenyl substituent at the 2-position. It serves as a versatile synthetic intermediate and a core scaffold for kinase inhibitor discovery programs. The compound is commercially available in research-grade purity (95–98%) and has been annotated in public bioactivity databases for VEGFR-2 kinase inhibition [1].

Why Generic Imidazopyridine Substitution Fails for 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS 783300-26-5)


In-class imidazopyridine compounds cannot be freely interchanged because subtle variations in ring fusion geometry, substitution pattern, and oxidation state profoundly alter target engagement, selectivity, and downstream synthetic utility. For example, imidazo[4,5-c]pyridine regioisomers exhibit significantly different potency against BTK compared to their imidazo[4,5-b]pyridine counterparts [1], and the presence of a free N–H at position 5 in 2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine enables derivatization chemistries that are sterically or electronically inaccessible in N-substituted analogs, directly impacting the generation of focused compound libraries.

Quantitative Differentiation Evidence: 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine vs. Closest Analogs


VEGFR-2 Kinase Inhibitory Activity: Direct Comparison with Unsubstituted Core Scaffold

The 2-phenyl-substituted tetrahydroimidazo[4,5-c]pyridine demonstrates measurable VEGFR-2 kinase inhibition (IC50 = 3.3 µM) [1]. In contrast, the unsubstituted parent scaffold 4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine (CAS 6882-74-2) lacks the 2-aryl hydrophobic contact and shows no reported VEGFR-2 inhibitory activity in the same assay format, indicating that the 2-phenyl group is a critical pharmacophoric element for kinase engagement.

VEGFR-2 Kinase inhibition Angiogenesis

Scaffold Regioisomer Advantage: Imidazo[4,5-c]pyridine vs. Imidazo[4,5-b]pyridine in BTK Inhibition

In a matched-pair comparison of trisubstituted imidazopyridine BTK inhibitors, the imidazo[4,5-c]pyridine isomer exhibited significantly higher BTK inhibitory activity than its imidazo[4,5-b]pyridine regioisomer [1]. Although the specific 2-phenyl-4,5,6,7-tetrahydro derivative was not the exact compound tested, the scaffold geometry (N–N disposition in the [4,5-c] fusion) is preserved, establishing a class-level preference for the [4,5-c] connectivity when targeting BTK.

BTK Regioisomer Kinase selectivity

Purity Grade Differentiation: 98% vs. 95% for Sensitive Biological Assays

Commercial suppliers offer this compound at two distinct purity tiers: 95% (BOC Sciences) and 98% (Beyotime) . The 3% absolute purity difference translates to a substantially different impurity burden (5% vs. 2% total impurities), which can be critical for cellular assays where trace metal or organic contaminants may confound dose-response relationships.

Purity Assay reproducibility Procurement specification

Synthetic Versatility: Free N–H at Position 5 Enables Divergent Derivatization vs. N-Substituted Analogs

2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine bears a secondary amine at position 5 that is available for alkylation, acylation, sulfonylation, or reductive amination. In contrast, close analogs such as BPIP (5-[(4-bromophenyl)methyl]-2-phenyl-5H-imidazo[4,5-c]pyridine) [1] have this position blocked by a benzyl substituent, precluding further N-directed diversification. This makes the title compound a more versatile intermediate for generating focused libraries with variable N5 substituents.

Chemical biology Library synthesis Structure-activity relationship

Optimal Procurement and Application Scenarios for 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine (CAS 783300-26-5)


Kinase-Focused Fragment Library Construction

The measurable VEGFR-2 inhibitory activity (IC50 = 3.3 µM) [1] and the free N5–H handle make this compound an ideal core fragment for structure-based expansion. Procurement at 98% purity is recommended to minimize false positives in fragment screening campaigns.

BTK-Targeted Lead Optimization Campaigns

Given the established class-level superiority of imidazo[4,5-c]pyridine over imidazo[4,5-b]pyridine scaffolds for BTK inhibition [1], this compound provides the correct regioisomeric starting point for synthesizing 1,4,6-trisubstituted analogs. Researchers should avoid the [4,5-b] isomer to prevent wasting synthetic effort on a suboptimal geometry.

High-Sensitivity Cellular Phenotypic Screening

For cell-based assays requiring minimal background interference, the 98% purity grade (Beyotime) [1] offers a 2.5-fold reduction in total impurity burden compared to standard 95% material, directly improving assay reproducibility and hit validation confidence.

Divergent Library Synthesis for Antiviral SAR

The unblocked N5 position enables rapid parallel synthesis of 5-substituted analogs, a strategy validated by the discovery of BPIP-class pestivirus inhibitors [1]. Using 2-phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine as the common intermediate, libraries with EC50 values <100 nM against BVDV have been generated through N5 diversification.

Quote Request

Request a Quote for 2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.